molecular formula C13H18BClO2S B577753 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256360-24-3

2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B577753
CAS No.: 1256360-24-3
M. Wt: 284.605
InChI Key: NMKTYEZBMMWCFQ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester functional group, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-Chloro-5-methylthiophenylboronic acid, pinacol ester, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound, which is an organoboron reagent, transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds in organic synthesis . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and be readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific context of its use.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of a palladium catalyst and the specific conditions of the Suzuki–Miyaura cross-coupling reaction . The compound is generally environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

3-Chloro-5-(methylthio)phenylboronic acid+PinacolThis compound\text{3-Chloro-5-(methylthio)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3-Chloro-5-(methylthio)phenylboronic acid+Pinacol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Aromatics: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it a key reagent for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

The compound is used in the development of biologically active molecules. Its ability to form stable carbon-carbon bonds allows for the synthesis of various drug candidates and bioactive compounds.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the stability provided by the dioxaborolane ring.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the chloro and methylthio substituents, leading to different reactivity and applications.

Uniqueness

2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The presence of the chloro and methylthio groups allows for further functionalization, making it a versatile intermediate in organic synthesis.

This compound’s unique properties and wide range of applications make it a valuable tool in both academic research and industrial processes.

Properties

IUPAC Name

2-(3-chloro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKTYEZBMMWCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682342
Record name 2-[3-Chloro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-24-3
Record name 1,3,2-Dioxaborolane, 2-[3-chloro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Chloro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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